molecular formula C12H13BrN2O2S B13001117 Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate CAS No. 1104630-94-5

Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate

Cat. No.: B13001117
CAS No.: 1104630-94-5
M. Wt: 329.21 g/mol
InChI Key: FGCLVSRZLNFAGP-UHFFFAOYSA-N
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Description

Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate is a chemical compound with the molecular formula C12H13BrN2O2S It is a derivative of thienopyridine and is characterized by the presence of a bromine atom and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate typically involves the reaction of 3-bromothieno[3,2-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include tert-butyl (3-aminothieno[3,2-b]pyridin-2-yl)carbamate, tert-butyl (3-thiolthieno[3,2-b]pyridin-2-yl)carbamate, etc.

    Oxidation Reactions: Products include tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)sulfoxide and tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)sulfone.

    Reduction Reactions: Products include tert-butyl (3-thienopyridin-2-yl)carbamate.

Scientific Research Applications

Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and the thienopyridine ring are thought to play a crucial role in its biological activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (3-bromothieno[3,2-b]pyridin-2-yl)carbamate is unique due to its specific substitution pattern on the thienopyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1104630-94-5

Molecular Formula

C12H13BrN2O2S

Molecular Weight

329.21 g/mol

IUPAC Name

tert-butyl N-(3-bromothieno[3,2-b]pyridin-2-yl)carbamate

InChI

InChI=1S/C12H13BrN2O2S/c1-12(2,3)17-11(16)15-10-8(13)9-7(18-10)5-4-6-14-9/h4-6H,1-3H3,(H,15,16)

InChI Key

FGCLVSRZLNFAGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=C(S1)C=CC=N2)Br

Origin of Product

United States

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